REACTION_SMILES
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[CH2:9]([CH3:10])[I:11].[I:1][c:2]1[cH:3][c:4](=[O:8])[nH:5][cH:6][cH:7]1>>[I:1][c:2]1[cH:3][c:4](=[O:8])[n:5]([CH2:9][CH3:10])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1cc(I)cc[nH]1
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Name
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Type
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product
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Smiles
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CCn1ccc(I)cc1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |